(2E)-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide

Adenylate cyclase cAMP signaling Enzyme inhibition

This 2,5-dimethoxycinnamanilide is a structurally differentiated research tool, not a generic cinnamamide. The specific 2,5-substitution pattern redirects target engagement to AC8 (IC50 29 µM), ecto-5'-nucleotidase (IC50 101 nM), and A1 receptor (Ki 590 nM), while eliminating off-target DHFR inhibition (>10 µM). Procuring this exact compound ensures target-matched validation for AC8/cAMP, CD73-adenosine, and A1 receptor studies, avoiding the experimental risk of inactive analogs. Ideal as a selective control or reference ligand in cellular assays.

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
CAS No. 25893-52-1
Cat. No. B15074958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide
CAS25893-52-1
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C17H17NO3/c1-20-14-9-10-16(21-2)15(12-14)18-17(19)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,19)/b11-8+
InChIKeySHCGJEMNCXKPBZ-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-N-(2,5-Dimethoxyphenyl)-3-phenylprop-2-enamide (CAS 25893-52-1): Cinnamamide-Based Small Molecule


(2E)-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide (CAS 25893-52-1), also known as 2',5'-dimethoxycinnamanilide, is a synthetic cinnamamide derivative characterized by a phenylpropenamide core conjugated with a 2,5-dimethoxyphenyl substituent at the amide nitrogen . Its molecular structure places it within the broad class of N-phenylcinnamamides, a privileged scaffold investigated for diverse pharmacological activities including enzyme inhibition and receptor modulation. The compound is primarily utilized as a research tool for in vitro target engagement studies, with documented activity against specific adenylate cyclase isoforms and nucleotidases [1].

Why (2E)-N-(2,5-Dimethoxyphenyl)-3-phenylprop-2-enamide Cannot Be Substituted with Generic Cinnamamides


The cinnamamide scaffold is highly sensitive to substitution patterns, with small changes in aryl ring substitution profoundly affecting both target selectivity and potency [1]. While unsubstituted cinnamamide (CNM) exhibits broad but weak antiproliferative activity in the millimolar range (IC50 = 1.29–1.94 mM against tumor cell lines) [2], the 2,5-dimethoxyphenyl substitution in the target compound redirects biological activity toward distinct enzyme targets, including adenylate cyclase type 8 (AC8) and ecto-5'-nucleotidase, at nanomolar to micromolar concentrations. This substitution-driven shift in target profile means that generic cinnamamide or alternative N-phenyl derivatives cannot be assumed to recapitulate the same assay behavior; substitution for procurement without target-matched validation introduces substantial experimental risk.

Quantitative Differentiation of (2E)-N-(2,5-Dimethoxyphenyl)-3-phenylprop-2-enamide Against Closest Analogs


Target Compound Displays Moderate AC8 Inhibitory Activity with Defined IC50 Value

The target compound exhibits measurable inhibitory activity against human adenylate cyclase type 8 (AC8) with an IC50 of 29 μM [1]. This represents a class-level inference for differentiation: unsubstituted cinnamamide has no reported activity against AC8 in the curated literature, and most cinnamamide derivatives evaluated in SAR studies have been profiled against other targets (e.g., MAO, cholinesterases, TRP channels) rather than adenylate cyclase isoforms [2].

Adenylate cyclase cAMP signaling Enzyme inhibition

Moderate Ecto-5'-Nucleotidase Inhibition Distinct from Generic Cinnamamide Profile

The target compound inhibits rat ecto-5'-nucleotidase (CD73) with an IC50 of 101 nM in transfected COS7 cells [1]. This potency profile is distinct from the class baseline: unsubstituted cinnamamide has been characterized as an MMP-targeting antitumor agent with antiproliferative IC50 values in the millimolar range (1.29–1.94 mM) and no reported activity against ecto-5'-nucleotidase [2].

Ecto-5'-nucleotidase CD73 Adenosine signaling

Weak A1 Adenosine Receptor Agonist Activity Confirms Defined Pharmacological Fingerprint

The target compound, under the synonym 2',5'-dimethoxycinnamanilide, demonstrates weak agonist activity at the human adenosine A1 receptor with an IC50 of 410 nM for inhibition of isoproterenol-stimulated cAMP accumulation, and a Ki of 590 nM for displacement of [3H]CPX in DDT1MF-2 cells [1]. This receptor engagement profile is absent for unsubstituted cinnamamide, which has been reported to lack adenosine receptor activity in published screening studies [2].

Adenosine receptor GPCR cAMP modulation

Lack of DHFR Inhibition Distinguishes Target Compound from Antifolate Cinnamamide Analogs

In counter-screening assays, the target compound shows no meaningful inhibition of human dihydrofolate reductase (DHFR), with an IC50 >10,000 nM against recombinant human DHFR expressed in E. coli [1]. This negative data is informative for differentiation: certain cinnamamide derivatives have been optimized as DHFR inhibitors, and this compound's lack of activity confirms it does not engage this liability target, distinguishing it from antifolate-oriented analogs [2].

DHFR Selectivity profiling Counter-screening

Validated Research Applications for (2E)-N-(2,5-Dimethoxyphenyl)-3-phenylprop-2-enamide Based on Quantitative Evidence


In Vitro AC8 Inhibition Studies for Calcium-Sensitive cAMP Signaling Research

This compound is directly applicable as a tool inhibitor for human adenylate cyclase type 8 (AC8) in cellular cAMP accumulation assays. With a documented IC50 of 29 μM in HEK293 cells expressing human AC8 [1], it provides a defined reference point for studies investigating the role of AC8 in calcium/calmodulin-regulated cAMP signaling pathways. Researchers should note the moderate potency and confirm concentration-response relationships in their specific cellular context. The compound's activity at ecto-5'-nucleotidase (IC50 = 101 nM) should be considered when interpreting results in systems where adenosine signaling may confound readouts [2].

Adenosine A1 Receptor Agonist Tool for GPCR Pharmacological Profiling

The compound serves as a defined cinnamamide-based agonist for adenosine A1 receptor assays, with validated Ki (590 nM) and functional IC50 (410 nM) values in DDT1MF-2 cells [1]. This makes it suitable for use as a reference ligand in binding displacement studies or as a positive control in cAMP inhibition assays targeting the A1 receptor. Its weak potency precludes use in vivo but is appropriate for in vitro pharmacological characterization of novel A1 receptor ligands. The lack of DHFR inhibition (IC50 >10,000 nM) ensures no confounding antifolate effects in cell-based studies [2].

Ecto-5'-Nucleotidase (CD73) Inhibitor for Purinergic Signaling and Immuno-Oncology Research

With an IC50 of 101 nM against rat ecto-5'-nucleotidase in transfected COS7 cells [1], this compound is directly applicable as a research tool for studying CD73-mediated adenosine production in the tumor microenvironment. Researchers investigating the CD73-adenosine axis in immune suppression may use this compound as a structurally defined cinnamamide-based inhibitor. Comparative studies with established CD73 inhibitors (e.g., APCP, monoclonal antibodies) should account for the compound's concurrent adenosine A1 receptor agonist activity, which may produce opposing signaling effects in certain cellular contexts.

Negative Control for DHFR-Mediated Antiproliferative Assays

The compound's demonstrated lack of DHFR inhibitory activity (IC50 >10,000 nM against human DHFR) [1] qualifies it as a selectivity control in studies where DHFR inhibition would confound interpretation of antiproliferative effects. In cancer or parasitology research where cinnamamide derivatives are being evaluated for DHFR-targeted activity, this compound serves as a structurally related inactive control, helping to establish that observed phenotypes are target-mediated rather than scaffold-driven artifacts.

Technical Documentation Hub

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